3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine
Description
Properties
IUPAC Name |
3-tert-butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c1-10(2,3)8-13-5-6-4-7(11)14-9(12)15(6)8/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIFIXBNASLYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2N1C(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538706 | |
| Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94694-13-0 | |
| Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with tert-butylamine, followed by cyclization to form the imidazo[1,5-c]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The imidazo[1,5-c]pyrimidine scaffold differs from related heterocycles in ring connectivity and substitution patterns. Key analogs include:
5,7-Dichloroimidazo[1,2-c]pyrimidine (CAS 85989-61-3)
- Structure : Imidazo[1,2-c]pyrimidine core with Cl at positions 5 and 7 .
- Molecular Formula : C₆H₃Cl₂N₃ (MW: 188.014) vs. target compound’s likely formula (C₉H₁₀Cl₂N₃, assuming tert-butyl substitution).
- Key Differences :
- Ring Connectivity : [1,2-c] vs. [1,5-c] fusion alters electronic distribution and steric effects.
- Substituents : Absence of tert-butyl group reduces hydrophobicity.
B. Pyrazolo[1,5-c]pyrimidine Derivatives ()
- Examples: (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one (5b): Yield 98%, m.p. 314–316°C . (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one (5c): Yield 97%, m.p. 306–308°C .
- Key Differences :
C. Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines ()
- Synthesis: Formic acid-mediated cyclization of 4-hydrazino-pyrrolo[2,3-d]pyrimidines .
- No chlorine or tert-butyl substituents reported.
Physicochemical Properties
Biological Activity
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine (CAS No. 94694-13-0) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological activities. This article explores the biological activity of this compound, detailing its mechanism of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11Cl2N3
- Molecular Weight : 244.12 g/mol
- LogP : 3.33 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 30.19 Ų
The compound features an imidazo[1,5-c]pyrimidine core with tert-butyl and dichloro substitutions, which influence its biological properties and interactions with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and xenobiotic processing. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Biochemical Interactions
Research indicates that this compound exhibits significant interactions with biological macromolecules:
| Interaction Type | Target | Effect |
|---|---|---|
| Enzyme Inhibition | CYP1A2 | Reduced metabolism of drugs |
| Receptor Binding | Adenosine receptors | Modulation of cellular signaling |
| Protein Interaction | Various kinases | Altered phosphorylation states |
These interactions suggest a multifaceted role in cellular processes and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis through the modulation of key signaling pathways (e.g., MAPK/ERK pathway) .
- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by reducing neuroinflammation in models of neurodegenerative diseases. It was shown to inhibit the release of pro-inflammatory cytokines from microglial cells .
- Pharmacokinetic Studies : Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) profile revealed favorable characteristics for oral bioavailability, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2,4-Dichloro-5-nitropyrimidine | Antimicrobial activity | Nitro group enhances reactivity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | Adenosine receptor antagonism | Different substitution pattern |
The distinct substitution pattern of this compound contributes to its unique biological properties compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
